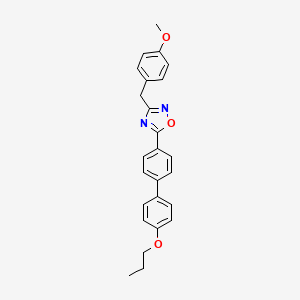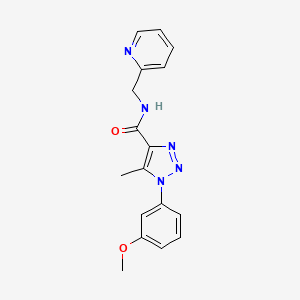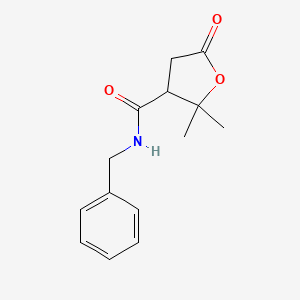
3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole, also known as PBD or PBDO, is a chemical compound that has been widely used in scientific research. It belongs to the class of oxadiazole derivatives and has been found to possess a range of interesting properties, including fluorescence, photostability, and high quantum yield.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole interacts with biomolecules such as DNA and proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to intercalate into DNA, which can cause changes in the DNA structure and function.
Biochemical and Physiological Effects
3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is its high quantum yield and photostability, which makes it an ideal fluorescent probe for long-term imaging experiments. 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is also relatively easy to synthesize and has a high purity. However, one of the limitations of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many future directions for the research of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole. One area of research is the development of new derivatives of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole with improved properties, such as increased fluorescence intensity or reduced toxicity. Another area of research is the application of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in the development of new diagnostic and therapeutic agents for cancer and other diseases. Additionally, the use of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in combination with other imaging techniques, such as MRI or CT, could lead to the development of new imaging modalities for biomedical research.
Synthesis Methods
The synthesis of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole involves the reaction of 4-methoxybenzyl chloride with 4-biphenylylpropylamine in the presence of potassium carbonate. The resulting intermediate is then reacted with cyanogen bromide and sodium azide to yield the final product, 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole. The synthesis method is relatively simple and yields high purity 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole.
Scientific Research Applications
3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA, proteins, and other biomolecules. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer. 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been used as a labeling agent for cell imaging and as a molecular probe for the detection of nitric oxide.
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-3-16-29-23-14-10-20(11-15-23)19-6-8-21(9-7-19)25-26-24(27-30-25)17-18-4-12-22(28-2)13-5-18/h4-15H,3,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUGAAFJSYZYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![5-(1-azepanyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143346.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)

![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)
![diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)

![7-benzoyl-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143411.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5143416.png)

![2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5143425.png)
![4-{[(3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5143440.png)